2-(4-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine
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Overview
Description
2-(4-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine typically involves multiple steps. One common method starts with the preparation of the triazole ring, which is then functionalized with the desired substituents. The key steps include:
Formation of the Triazole Ring: This can be achieved by cyclization of hydrazine derivatives with appropriate carboxylic acids or their derivatives.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions, often using thiols or disulfides as reagents.
Attachment of the Pyridine Ring: This step usually involves coupling reactions, such as Suzuki or Heck coupling, to attach the pyridine ring to the triazole core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group typically yields sulfoxides or sulfones, while reduction of the triazole ring can produce dihydrotriazoles.
Scientific Research Applications
2-(4-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 2-(4-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, further influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- **N’-[(E,2E)-2-Methyl-3-phenyl-2-propenylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
What sets 2-(4-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyridine ring, in particular, enhances its ability to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C17H16N4S |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-[4-methyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C17H16N4S/c1-21-16(15-11-5-6-12-18-15)19-20-17(21)22-13-7-10-14-8-3-2-4-9-14/h2-12H,13H2,1H3/b10-7+ |
InChI Key |
JHRGMZPJSFDBFF-JXMROGBWSA-N |
Isomeric SMILES |
CN1C(=NN=C1SC/C=C/C2=CC=CC=C2)C3=CC=CC=N3 |
Canonical SMILES |
CN1C(=NN=C1SCC=CC2=CC=CC=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
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